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For Researchers, Scientists, and Drug Development Professionals

Introduction
Ditungsten zirconium octaoxide, more commonly known as zirconium tungstate, is an

inorganic ceramic material with the chemical formula ZrW₂O₈. It has garnered significant

scientific interest due to its unusual and highly valuable property of strong, isotropic negative

thermal expansion (NTE). This means that the material contracts uniformly in all directions

when heated over a broad temperature range, a behavior contrary to most materials.[1][2] This

unique characteristic makes it a promising candidate for a variety of advanced applications

where thermal expansion control is critical, including in precision optical instruments, electronic

components, and as a component in composite materials to tailor their overall thermal

expansion.[3][4]

This technical guide provides an in-depth overview of zirconium tungstate, including its various

synonyms, key quantitative properties, detailed experimental protocols for its synthesis and

characterization, and visualizations of its underlying structural mechanisms and phase

behavior.

Nomenclature and Synonyms
The compound with the chemical formula ZrW₂O₈ is known by several names in scientific

literature and commercial contexts. Understanding these synonyms is crucial for

comprehensive literature searches and clear communication.
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Primary Name Synonyms

Ditungsten zirconium octaoxide Zirconium tungstate[2]

Zirconium(IV) tungstate[2]

Zirconium tungsten oxide[2]

Zirconate tungstate

Zirconium ditungstenoctaoxide

Quantitative Data Summary
The physical, thermal, and structural properties of zirconium tungstate are summarized in the

tables below for easy reference and comparison.

Table 1: General and Physical Properties

Property Value References

Chemical Formula ZrW₂O₈ [2]

Molar Mass 586.92 g/mol [2]

Appearance White powder [2]

Density 5.09 g/cm³ [2]

Crystal System (α-phase) Cubic [1]

Space Group (α-phase) P2₁3 [5]

Lattice Parameter (α-phase,

298 K)
a = 9.155 Å [1]

Table 2: Thermal Properties
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Property Value References

Coefficient of Thermal

Expansion (α-phase)
-9.1 x 10⁻⁶ K⁻¹ (below 350 K) [1]

Coefficient of Thermal

Expansion (β-phase)
-5.0 x 10⁻⁶ K⁻¹ (above 450 K) [1]

Temperature Range of NTE 0.3 K to 1050 K [1]

α to β Phase Transition

Temperature
~448 K (175 °C) [1]

Decomposition Temperature ~1050 K (777 °C) [2]

Table 3: Phase Transition Properties

Transition Conditions Characteristics References

α → β Heating above ~448 K

Order-disorder

transition, cubic

symmetry is

preserved.

[1]

α → γ
Pressure of 0.2 - 0.3

GPa

Irreversible transition

to a denser

orthorhombic phase.

[1]

γ → α Heating above 390 K
Reverts to the cubic

α-phase.
[1]

Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of

zirconium tungstate.

Synthesis of Zirconium Tungstate via Solid-State
Reaction
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The most common method for synthesizing polycrystalline ZrW₂O₈ is through a solid-state

reaction between zirconium dioxide (ZrO₂) and tungsten trioxide (WO₃).

Materials:

Zirconium dioxide (ZrO₂) powder (99.9% purity)

Tungsten trioxide (WO₃) powder (99.9% purity)

Alumina crucible

High-temperature furnace

Procedure:

Stoichiometric Mixing: Accurately weigh stoichiometric amounts of ZrO₂ and WO₃ powders in

a 1:2 molar ratio.

Grinding: Thoroughly grind the mixed powders in an agate mortar for at least 30 minutes to

ensure intimate mixing and homogeneity.

Calcination: Transfer the ground powder to an alumina crucible and place it in a high-

temperature furnace.

Heating Profile: Heat the sample in air according to the following profile:

Ramp up to 1200 °C at a rate of 5 °C/min.

Hold at 1200 °C for 24 hours.

Quenching: After the hold period, rapidly quench the sample to room temperature by

removing it from the furnace. This is a critical step to obtain the metastable cubic α-phase.[2]

Characterization: The resulting white powder should be characterized using X-ray diffraction

(XRD) to confirm the phase purity of the α-ZrW₂O₈.

Characterization by X-Ray Diffraction (XRD)
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XRD is a fundamental technique to verify the crystal structure and phase purity of the

synthesized zirconium tungstate.

Instrumentation:

Powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å)

Sample Preparation:

Finely grind a small amount of the synthesized ZrW₂O₈ powder.

Mount the powder on a zero-background sample holder. Ensure a flat and smooth surface.

Data Collection:

2θ Range: Scan a 2θ range from 10° to 80°.

Step Size: Use a step size of 0.02°.

Scan Speed: Employ a scan speed of 2°/min.

Data Analysis:

Identify the diffraction peaks in the obtained pattern.

Compare the peak positions and intensities with the standard diffraction pattern for cubic

ZrW₂O₈ (e.g., from the ICDD PDF-4 database) to confirm the phase.

The absence of peaks corresponding to ZrO₂ or WO₃ indicates high phase purity.

Visualizations
The following diagrams illustrate key structural and phase-related aspects of zirconium

tungstate.

Mechanism of Negative Thermal Expansion
The negative thermal expansion of zirconium tungstate is primarily attributed to the "Rigid Unit

Mode" (RUM) model. In this model, the structure is composed of relatively rigid ZrO₆ octahedra
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and WO₄ tetrahedra linked by corner-sharing oxygen atoms. Upon heating, low-frequency

transverse vibrations of the bridging oxygen atoms cause these polyhedral units to pivot,

leading to a contraction of the overall crystal lattice.

Mechanism of Negative Thermal Expansion in ZrW₂O₈.

Phase Transitions of Zirconium Tungstate
Zirconium tungstate exhibits several phase transitions under different temperature and

pressure conditions. The ambient pressure, metastable cubic phase is denoted as α-ZrW₂O₈.

Upon heating, it undergoes a reversible order-disorder transition to the β-ZrW₂O₈ phase. High

pressure induces an irreversible transformation to the denser orthorhombic γ-ZrW₂O₈ phase,

which reverts to the α-phase upon heating.

α-ZrW₂O₈

(Cubic, P2₁3)

β-ZrW₂O₈

(Cubic, Pa-3)

  Heating > 448 K
(Reversible)

γ-ZrW₂O₈

(Orthorhombic)

  Pressure > 0.2 GPa
(Irreversible)  Cooling < 448 K   Heating > 390 K

Click to download full resolution via product page

Phase Transitions of Zirconium Tungstate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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